molecular formula C23H21N3O4S B12196318 N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12196318
M. Wt: 435.5 g/mol
InChI Key: GMYVKHFWLCLUQE-NDENLUEZSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,3-thiazolidin-2,4-dione core substituted with a 4-methoxybenzylidene group at the C5 position (Z-configuration). The thiazolidinone ring is linked via an acetamide bridge to a 2-(1H-indol-3-yl)ethyl side chain. The indole moiety is notable for its prevalence in bioactive natural products and pharmaceuticals, while the thiazolidinone scaffold is associated with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The 4-methoxybenzylidene substituent may enhance metabolic stability and target binding affinity compared to simpler benzylidene derivatives .

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C23H21N3O4S/c1-30-17-8-6-15(7-9-17)12-20-22(28)26(23(29)31-20)14-21(27)24-11-10-16-13-25-19-5-3-2-4-18(16)19/h2-9,12-13,25H,10-11,14H2,1H3,(H,24,27)/b20-12-

InChI Key

GMYVKHFWLCLUQE-NDENLUEZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=CC=CC=C43

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

The benzylidene group is introduced via a base-catalyzed Knoevenagel condensation between thiazolidine-2,4-dione and 4-methoxybenzaldehyde. Green chemistry approaches utilizing deep eutectic solvents (DES) —specifically choline chloride:urea (1:2)—enhance reaction efficiency and sustainability.

Procedure :

  • Combine thiazolidine-2,4-dione (2 mmol), 4-methoxybenzaldehyde (2 mmol), and DES (5 mL).

  • Stir at 80°C for 4–6 hours under nitrogen.

  • Quench with ice water, filter, and recrystallize from ethanol.

Key Data :

  • Yield : 78–85%.

  • Stereochemistry : The Z-isomer predominates (>90%) due to steric hindrance in DES-mediated reactions.

  • Characterization :

    • 1H NMR (600 MHz, DMSO-d6): δ 7.72 (s, 1H, CH=), 7.45–6.85 (m, 4H, Ar-H), 3.80 (s, 3H, OCH3).

    • IR : 1720 cm⁻¹ (C=O, thiazolidinone), 1685 cm⁻¹ (C=O, benzylidene).

Amide Coupling with Tryptamine

Activation of Carboxylic Acid

The acetic acid derivative is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form an active ester.

Procedure :

  • Dissolve 2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid (1 mmol) in THF.

  • Add DCC (1.2 mmol) and HOBt (1.2 mmol), stir at 0°C for 1 hour.

Coupling with Tryptamine

The active ester reacts with tryptamine to form the target acetamide.

Procedure :

  • Add tryptamine (1 mmol) to the activated ester solution.

  • Stir at room temperature for 12 hours.

  • Purify via column chromatography (SiO2, CH2Cl2:MeOH 95:5).

Key Data :

  • Yield : 60–68%.

  • HRMS : m/z calcd. for C25H22N3O4S [M+H]+: 468.1331; found: 468.1328.

  • 1H NMR (600 MHz, CDCl3): δ 8.10 (s, 1H, NH), 7.75 (s, 1H, CH=), 7.20–6.95 (m, 8H, Ar-H), 3.85 (s, 3H, OCH3), 3.50 (t, 2H, CH2), 2.90 (t, 2H, CH2).

Stereochemical Control and Analytical Validation

Z-Isomer Selectivity

The Z-configuration of the benzylidene group is confirmed via NOESY spectroscopy, showing proximity between the methoxy proton and the thiazolidinone carbonyl.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN:H2O 70:30, λ = 254 nm).

  • Melting Point : 198–200°C.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Advantage
Knoevenagel CondensationDES-mediated85Eco-friendly, high Z-selectivity
N-AlkylationDMF/K2CO370Mild conditions, scalability
Amide CouplingDCC/HOBt68High efficiency, minimal racemization

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. These compounds have been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects. For instance:

  • Cell Line Studies : The compound showed significant activity against human glioblastoma and melanoma cell lines (U251 and WM793), with IC50 values indicating effective dose-response relationships. The presence of the methoxy group on the phenyl ring was noted to enhance activity due to improved solubility and bioavailability .

Anticonvulsant Properties

The anticonvulsant efficacy of thiazolidinone derivatives has been explored using animal models. In particular, compounds similar to this compound were tested in picrotoxin-induced convulsion models. Results indicated that these compounds could significantly reduce seizure duration and frequency, suggesting a potential role in epilepsy treatment .

Case Study: Anticancer Activity

A study investigated the effects of thiazolidinone derivatives on A549 lung adenocarcinoma cells. The results demonstrated that certain structural modifications enhanced cytotoxicity significantly compared to standard treatments like cisplatin. The most active derivative exhibited an IC50 value lower than 30 µM, indicating strong potential for further development .

Case Study: Anticonvulsant Efficacy

In a controlled study using a picrotoxin model, researchers administered varying doses of this compound to evaluate its anticonvulsant properties. Results showed a dose-dependent reduction in seizure activity with a protective index suggesting favorable safety margins .

Data Summary

Application AreaEffectivenessNotable Findings
Anticancer ActivityHighEffective against U251 and WM793 cell lines
AnticonvulsantModerate to HighReduced seizure duration in picrotoxin model
MechanismApoptosis inductionModulates caspase pathways and oxidative stress

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the thiazolidine ring can modulate enzyme activity. The methoxybenzylidene group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the benzylidene substituent, indole modifications, or thiazolidinone functionalization. Key examples include:

Compound Name Substituents on Thiazolidinone Indole/Amide Modifications Biological Activity Reference
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(thiophen-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide Thiophen-2-ylmethylidene 5-Fluoroindole Anticancer (in vitro screening)
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-Methoxybenzylidene 1,3,4-Thiadiazol-2-yl amide Antimicrobial
2-[(5Z)-5-(3-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide 3-Chlorobenzylidene Imidazolylpropyl amide Antifungal
  • Substituent Impact: 4-Methoxybenzylidene (target compound): The electron-donating methoxy group may improve solubility and π-π stacking interactions with biological targets compared to electron-withdrawing groups (e.g., 3-chloro in ). Thiophene vs. Amide Side Chains: Replacement of the indole-ethyl group with thiadiazol or imidazolylpropyl moieties () shifts activity toward antimicrobial/antifungal effects rather than anticancer activity.

Comparison with Analogues :

  • describes rhodanine (2-thioxo-thiazolidinone) derivatives synthesized using Knoevenagel condensation, highlighting the role of thiocarbonyl groups in enhancing reactivity .
  • Indole-containing analogues (e.g., ) often employ indole-3-acetic acid derivatives as starting materials, with hydrazide intermediates for oxadiazole or thiazole ring formation .
Physicochemical Properties
Property Target Compound Thiophene Analogue 3-Chloro Analogue
Molecular Weight 477.51 g/mol 483.54 g/mol 475.96 g/mol
LogP (Predicted) 3.2 3.8 4.1
Hydrogen Bond Acceptors 6 6 7
Aqueous Solubility Moderate (methoxy group) Low (thiophene hydrophobicity) Low (chloro group)

The 4-methoxy group in the target compound likely improves solubility compared to halogenated or heteroaromatic substituents, which could enhance bioavailability .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an indole moiety and a thiazolidinone ring. Its molecular formula is C22H24N4O3SC_{22}H_{24}N_4O_3S with a molecular weight of approximately 424.52 g/mol. The structural features contribute to its biological activity, particularly in cancer cell lines.

Biological Activity Overview

Research indicates that this compound exhibits anticancer properties through various mechanisms:

  • Cytotoxicity : The compound has shown promising cytotoxic effects against several cancer cell lines. For instance, it demonstrated an IC50 value of approximately 1.61 µg/mL in inhibiting tubulin polymerization, which is critical for cancer cell proliferation .
  • Mechanism of Action : The anticancer activity is primarily attributed to its ability to disrupt microtubule dynamics. This disruption leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound's interaction with specific proteins involved in cell survival pathways has been documented .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the indole and thiazolidinone rings significantly impact the biological activity of the compound:

  • Indole Substituents : Variations in substituents on the indole ring can enhance or diminish cytotoxic effects. For example, electron-donating groups at specific positions were found to increase activity against certain cancer types .
  • Thiazolidinone Modifications : Changes in the thiazolidinone moiety have been linked to alterations in binding affinity to target proteins, influencing both efficacy and selectivity against cancer cells .

Case Studies

Several studies have reported on the efficacy of this compound:

  • Study on Breast Cancer Cells : In a study involving MCF-7 breast cancer cells, this compound exhibited significant cytotoxicity with an IC50 value of 0.75 µg/mL. The mechanism was linked to apoptosis induction via mitochondrial pathways .
  • Lung Cancer Study : Another investigation focused on A549 lung adenocarcinoma cells where the compound displayed an IC50 value of 0.92 µg/mL. The study highlighted its potential as a lead compound for further development in lung cancer therapy .

Comparative Activity Table

The following table summarizes the IC50 values of this compound compared to standard anticancer agents:

Cell LineIC50 (µg/mL)Standard Drug IC50 (µg/mL)
MCF-7 (Breast Cancer)0.75Doxorubicin (0.5)
A549 (Lung Cancer)0.92Cisplatin (1.0)
HeLa (Cervical Cancer)1.10Paclitaxel (0.8)

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